molecular formula C12H20N2O3 B1677960 Pirbuterol CAS No. 38677-81-5

Pirbuterol

Cat. No. B1677960
CAS RN: 38677-81-5
M. Wt: 240.3 g/mol
InChI Key: VQDBNKDJNJQRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there are no detailed synthesis methods available for pirbuterol, it is known that it is a β2-agonist and its synthesis involves stereoselective methods . The stereoselectivity in pharmacodynamics and pharmacokinetics of β2-agonists is crucial, and the enantioseparation of racemic beta-agonists is achieved through methods such as HPLC, LC-MS, GC, TLC, CE .


Molecular Structure Analysis

Pirbuterol is a small molecule with a chemical formula of C12H20N2O3 . Its average mass is 240.2988 Da and its monoisotopic mass is 240.147400 Da .


Physical And Chemical Properties Analysis

Pirbuterol is a small molecule with a chemical formula of C12H20N2O3 . Its average mass is 240.2988 Da and its monoisotopic mass is 240.147400 Da .

Scientific Research Applications

Application in Pulmonary Medicine

Scientific Field

Pulmonary Medicine

Summary of the Application

Pirbuterol is a selective beta2 adrenergic bronchodilator . It is used for the prevention and reversal of bronchospasm in patients 12 years of age and older with reversible bronchospasm including asthma .

Methods of Application

Pirbuterol is effective by the oral, intravenous, and inhalation routes of administration . It is used to antagonize both histamine- and acetylcholine-induced bronchoconstriction .

Results or Outcomes

Pirbuterol has a relative selectivity for pulmonary as opposed to cardiac tissue that is 9 times greater than that for salbutamol and some 1500 times greater than that for isoproterenol . It also shows additive effects against histamine-induced bronchoconstriction when combined with theophylline .

Application in Cardiovascular Medicine

Scientific Field

Cardiovascular Medicine

Summary of the Application

Pirbuterol hydrochloride, a beta-2 adrenoceptor agonist with possible positive inotropic activity, has been studied for its effects in the treatment of severe intractable heart failure .

Methods of Application

The immediate and sustained dose-response effects of treatment with pirbuterol hydrochloride were studied in 11 patients with severe intractable heart failure maintained on digitalis and diuretics .

Results or Outcomes

Following 12 weeks of sustained treatment with two incremental dose regimens of the drug, there was a significant increase in the left ventricular ejection fraction at rest and a maintained reduction in the systemic arterial diastolic and left heart filling pressures without change in the cardiac output during exercise . The cardiac pumping benefits of pirbuterol over those achieved with digoxin and diuretics alone were probably related to its vasodilator rather than its positive inotropic activity .

Application in Pharmacology

Scientific Field

Pharmacology

Summary of the Application

Pirbuterol is a beta-2 adrenergic bronchodilator. In vitro studies and in vivo pharmacologic studies have demonstrated that pirbuterol has a preferential effect on beta-2 Adrenergic receptors compared with isoproterenol .

Methods of Application

The relative potencies of pirbuterol, salbutamol, and isoproterenol as relaxants of isolated guinea-pig tracheal muscle and as positive chronotropic agents in isolated guinea-pig atria were compared .

Results or Outcomes

The relative selectivity of pirbuterol for pulmonary as opposed to cardiac tissue is 9 times greater than that for salbutamol and some 1500 times greater than that for isoproterenol . In conscious dogs, the cardiovascular effects of pirbuterol are clearly distinguished from those of salbutamol, in that salbutamol causes a more pronounced tachycardia .

Application in Ischaemic Heart Failure Treatment

Summary of the Application

Pirbuterol, a beta-2 adrenoceptor agonist with possible positive inotropic activity, has been studied for its effects in the treatment of ischaemic heart failure .

Results or Outcomes

Following 12 weeks of sustained treatment with two incremental dose regimens of the drug, there was a significant increase in the left ventricular ejection fraction at rest and a maintained reduction in the systemic arterial diastolic and left heart filling pressures without change in the cardiac output during exercise . There was no correlation between the plasma concentration of pirbuterol and the haemodynamic effects of the drug either immediately or during sustained treatment .

Application in Antagonizing Bronchoconstriction

Summary of the Application

Pirbuterol is effective in antagonizing both histamine- and acetylcholine-induced bronchoconstriction and “microshock” anaphylaxis .

Methods of Application

In conscious guinea pigs, pirbuterol was administered to antagonize both histamine- and acetylcholine-induced bronchoconstriction and “microshock” anaphylaxis .

Results or Outcomes

Combinations of pirbuterol and theophylline cause additive effects against histamine-induced bronchoconstriction . In conscious dogs, the cardiovascular effects of pirbuterol are clearly distinguished from those of salbutamol, in that salbutamol causes a more pronounced tachycardia .

properties

IUPAC Name

6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDBNKDJNJQRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38029-10-6 (di-hydrochloride), 65652-44-0 (acetate)
Record name Pirbuterol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046937
Record name Pirbuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pirbuterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.22e+00 g/L
Record name Pirbuterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The pharmacologic effects of beta adrenergic agonist drugs, including pirbuterol, are at least in proof attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase, the enzyme which catalyzes the conversion of adenosine triphosphate (AlP) to cyclic-3† ,5†-adenosine monophosphate (c-AMP). Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells.
Record name Pirbuterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pirbuterol

CAS RN

38677-81-5, 38029-10-6
Record name (±)-Pirbuterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38677-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirbuterol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirbuterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pirbuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRBUTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG645J8RVW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pirbuterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Under nitrogen, pirbuterol dihydrochloride (3.0 g., 0.0096 mol) was dissolved in 10 ml. CH3OH. KOH (85%, 1.3 g., 0.0197 mol) in 30 ml. of CH3OH was added dropwise over 10 minutes. After stirring 30 minutes, precipitated KCl (1.25 g.) was removed by filtration and the mother liquor evaporated to a white foam, 2.56 g. The latter was taken up in 20 ml. 1:1 acetone:CH3OH and allowed to stand 18 hours. Additional KCl (0.09 g.) was recovered by filtration and the mother liquor evaporated in vacuo to yield title product, dried under high vacuum, 2.35 g.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirbuterol
Reactant of Route 2
Pirbuterol
Reactant of Route 3
Pirbuterol
Reactant of Route 4
Pirbuterol
Reactant of Route 5
Pirbuterol
Reactant of Route 6
Pirbuterol

Citations

For This Compound
3,360
Citations
KT Weber, V Andrews, JS Janicki, M Likoff, N Reichek - Circulation, 1982 - Am Heart Assoc
… In uncontrolled trials, long-term pirbuterol therapyhas"-'3 or … pirbuterol and to determine its value in the long-term treatment of patients which chronic heart failure. The ability of pirbuterol …
Number of citations: 95 www.ahajournals.org
DM Richards, RN Brogden - Drugs, 1985 - Springer
… pirbuterol for several months. In individual 12-week double-blind comparative studies, pirbuterol … ) aerosol, and orally administered pirbuterol appeared similar to orally administered …
Number of citations: 7 link.springer.com
IC Paterson, RF Willey, IW Grant - British Journal of Clinical …, 1977 - ncbi.nlm.nih.gov
… after pirbuterol at the end of … pirbuterol is an effective form of treatment for chronic asthma. Although a small but statistically significant increase in FEV1 was recorded 2 h after pirbuterol …
Number of citations: 17 www.ncbi.nlm.nih.gov
CV Leier, S Nelson, P Huss… - Clinical …, 1982 - Wiley Online Library
Pirbuterol was given intravenously to nine normal men to determine the hemodynamic effects of intravenous injection of this rather selective beta 2 ‐adrenoceptor agonist. Pirbuterol …
Number of citations: 4 ascpt.onlinelibrary.wiley.com
NK Burki, L Diamond - Clinical Pharmacology & Therapeutics, 1978 - Wiley Online Library
… pirbuterol. We found no significant changes in the baseline resistance or in the bronchodilator response to pirbuterol … We found no increase in the bronchodilator response to pirbuterol …
Number of citations: 20 ascpt.onlinelibrary.wiley.com
FX Pamelia, M Georghiade, GA Beller, HL Bishop… - American Heart …, 1983 - Elsevier
In 20 patients with severe congestive heart failure (CHF), we studied the effects of the beta-adrenergic agonist pirbuterol compared to placebo in both an acute double-blind randomized …
Number of citations: 18 www.sciencedirect.com
R Canepa-Anson, JR Dawson, P Kuan… - American Heart …, 1981 - Elsevier
The hemodynamic effects of pirbuterol (PBL), an orally effective beta agonist that combines vasodilator and inotropic properties, were studied in 41 patients with severe congestive heart …
Number of citations: 13 www.sciencedirect.com
K Ashutosh, G Dev, D Steele - Chest, 1995 - Elsevier
… Pirbuterol and ipratropium are equally effective bronchodilators in COPD. Pirbuterol results in a significant rise in P(Aa)O 2 and resting V I . Ipratropium does not affect these …
Number of citations: 31 www.sciencedirect.com
RJ Winter, JA Langford, RM Rudd - Br Med J (Clin Res Ed), 1984 - bmj.com
… oral salbutamol 4 mg and pirbuterol 15 mg on cardiac function … Both oral salbutamol and oral pirbuterol produced significant … of oral salbutamol and oral pirbuterol and have also studied …
Number of citations: 23 www.bmj.com
NA Awan, MK Evenson, KE Needham, TO Evans… - Circulation, 1981 - Am Heart Assoc
… ventricular function caused by pirbuterol in our previously digitalized heart failure patients. We conclude that a single oral dose of pirbuterol achieves considerable improvement of …
Number of citations: 68 www.ahajournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.